molecular formula C14H13FN2S B3943522 N-benzyl-N'-(2-fluorophenyl)thiourea

N-benzyl-N'-(2-fluorophenyl)thiourea

Cat. No. B3943522
M. Wt: 260.33 g/mol
InChI Key: OXKDJKJWFSTETA-UHFFFAOYSA-N
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Description

N-benzyl-N'-(2-fluorophenyl)thiourea, also known as BFPTU, is a chemical compound with potential applications in scientific research. This compound is a thiourea derivative that has been synthesized and studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-benzyl-N'-(2-fluorophenyl)thiourea is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as topoisomerase II and protein kinase C. It may also act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. It has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects and to reduce neuropathic pain in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of N-benzyl-N'-(2-fluorophenyl)thiourea for lab experiments is that it is relatively easy to synthesize and purify. It has also been shown to have potent anticancer activity and anti-inflammatory effects. However, one limitation of this compound is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N-benzyl-N'-(2-fluorophenyl)thiourea. One area of research is to further understand its mechanism of action. This could involve studying its effects on specific enzymes and signaling pathways. Another area of research is to explore its potential as a treatment for various diseases, such as cancer and chronic pain. Additionally, further studies could be done to optimize the synthesis and purification of this compound for use in lab experiments.

Scientific Research Applications

N-benzyl-N'-(2-fluorophenyl)thiourea has been studied for its potential applications in scientific research. One of the most promising areas of research is its use as a potential anticancer agent. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neuropathic pain.

properties

IUPAC Name

1-benzyl-3-(2-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2S/c15-12-8-4-5-9-13(12)17-14(18)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKDJKJWFSTETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200508
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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